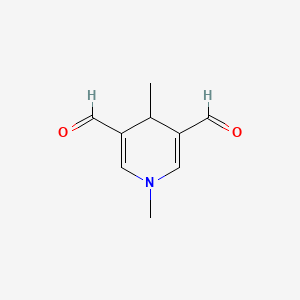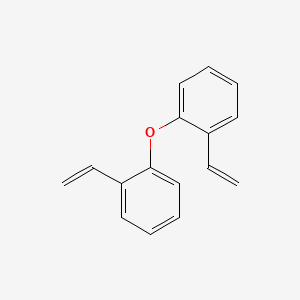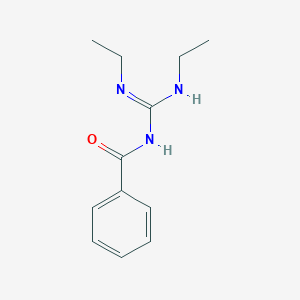
N-(N,N'-diethylcarbamimidoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N,N’-diethylcarbamimidoyl)benzamide: is an organic compound with the molecular formula C12H17N3O . It is a derivative of benzamide, where the amide nitrogen is substituted with a diethylcarbamimidoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(N,N’-diethylcarbamimidoyl)benzamide typically involves the reaction of benzoyl chloride with N,N’-diethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(N,N’-diethylcarbamimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: N-(N,N’-diethylcarbamimidoyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, N-(N,N’-diethylcarbamimidoyl)benzamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of N-(N,N’-diethylcarbamimidoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the amide nitrogen, used as an insect repellent.
N,N-diethylbenzamide: Another derivative with two ethyl groups, also used as an insect repellent.
Uniqueness: N-(N,N’-diethylcarbamimidoyl)benzamide is unique due to the presence of the diethylcarbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
| 74074-32-1 | |
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(N,N'-diethylcarbamimidoyl)benzamide |
InChI |
InChI=1S/C12H17N3O/c1-3-13-12(14-4-2)15-11(16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
Clé InChI |
ZQBYMKDLGDIQET-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCC)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



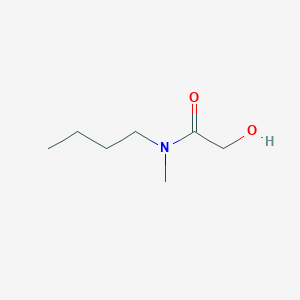
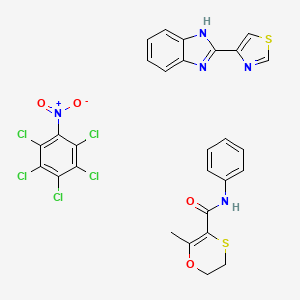
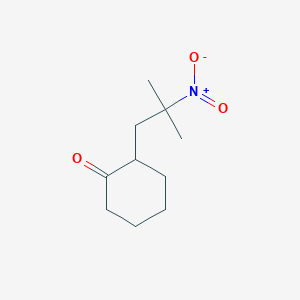
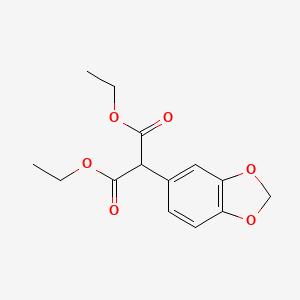
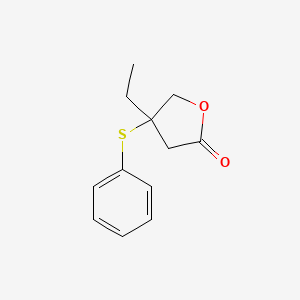
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
